molecular formula C16H34O2S2 B12671870 2,2'-(Dodecane-1,12-diylbis(thio))bisethanol CAS No. 41891-96-7

2,2'-(Dodecane-1,12-diylbis(thio))bisethanol

Cat. No.: B12671870
CAS No.: 41891-96-7
M. Wt: 322.6 g/mol
InChI Key: XPFPXZRKIRAJDU-UHFFFAOYSA-N
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Description

2,2’-(Dodecane-1,12-diylbis(thio))bisethanol is an organic compound with the molecular formula C16H34O2S2 and a molecular weight of 322.57 g/mol This compound is characterized by the presence of two ethanol groups attached to a dodecane chain via sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol typically involves the reaction of dodecanethiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Dodecane-1,12-diylbis(thio))bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

2,2’-(Dodecane-1,12-diylbis(thio))bisethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol involves its interaction with various molecular targets. The compound’s hydroxyl and thiol groups allow it to participate in hydrogen bonding and thiol-disulfide exchange reactions, which can modulate the activity of enzymes and other proteins. These interactions can influence cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Hexane-1,6-diylbis(thio))bisethanol
  • 2,2’-(Octane-1,8-diylbis(thio))bisethanol
  • 2,2’-(Decane-1,10-diylbis(thio))bisethanol

Uniqueness

2,2’-(Dodecane-1,12-diylbis(thio))bisethanol is unique due to its longer dodecane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.

Properties

CAS No.

41891-96-7

Molecular Formula

C16H34O2S2

Molecular Weight

322.6 g/mol

IUPAC Name

2-[12-(2-hydroxyethylsulfanyl)dodecylsulfanyl]ethanol

InChI

InChI=1S/C16H34O2S2/c17-11-15-19-13-9-7-5-3-1-2-4-6-8-10-14-20-16-12-18/h17-18H,1-16H2

InChI Key

XPFPXZRKIRAJDU-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCSCCO)CCCCCSCCO

Origin of Product

United States

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